molecular formula C7H9BFNO3 B2370361 (2-Ethoxy-3-fluoropyridin-4-yl)boronic acid CAS No. 2246632-51-7

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid

Cat. No. B2370361
CAS RN: 2246632-51-7
M. Wt: 184.96
InChI Key: RTBKNBCPYSLQPC-UHFFFAOYSA-N
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Description

“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2246632-51-7 . It has a molecular weight of 184.96 and its IUPAC name is 2-ethoxy-3-fluoro-4-pyridinylboronic acid . The compound is typically stored in a freezer .


Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid”, often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids .


Molecular Structure Analysis

The InChI code for “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” is 1S/C7H9BFNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid”, are used in various chemical reactions. They are particularly known for their use in cross-coupling reactions, such as the Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” has a molecular weight of 184.96 . It is typically stored in a freezer . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” is used as a reagent in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

This compound is also involved in protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Heterocyclization with α-Oxocarboxylic Acids

“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” is used as a reactant in heterocyclization with α-oxocarboxylic acids . This process is a key step in the synthesis of various heterocyclic compounds .

Precursor to Biologically Active Molecules

This compound is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Preparation of Oxadiazolylphenylboronic Acid Derivatives

“(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” can be used in the preparation of oxadiazolylphenylboronic acid derivatives . These derivatives are used as fatty acid amide hydrolase inhibitors .

Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B

The protodeboronation of “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the compound’s utility in complex organic synthesis .

Future Directions

The future directions for the use of “(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid” and other boronic acids are vast. They are being studied for their use in various fields including catalysis, materials science, biology, imaging, etc . The interest in these compounds, especially boronic acids, has been growing .

properties

IUPAC Name

(2-ethoxy-3-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBKNBCPYSLQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-3-fluoropyridin-4-yl)boronic acid

CAS RN

2246632-51-7
Record name (2-ethoxy-3-fluoropyridin-4-yl)boronic acid
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